Fumarase-IN-1

Description

Enzymatic Function and Isoforms of Fumarate (B1241708) Hydratase (Fumarase)

Fumarase (EC 4.2.1.2) is an enzyme that catalyzes the reversible hydration of fumarate to produce L-malate. wikipedia.orgmonarchinitiative.org This seemingly simple reaction is vital for cellular energy production and the metabolism of key organic acids. The enzyme exists in two primary isoforms, mitochondrial and cytosolic, which are encoded by the same gene but are directed to different cellular compartments. wikipedia.orgnih.govnih.gov This dual localization underscores the multifaceted role of fumarase in cellular biology. The functional unit is a homotetramer, with each active site composed of amino acid residues from three of the four subunits. wikipedia.orgnih.gov

The best-known function of fumarase occurs within the mitochondrial matrix, where it participates as a key enzyme in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. wikipedia.orgbyjus.com This cycle is a central hub of cellular respiration, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate chemical energy in the form of ATP and reducing equivalents (NADH and FADH2). byjus.comyoutube.com

In the seventh step of the TCA cycle, fumarase catalyzes the hydration of fumarate to L-malate. byjus.comyoutube.com This reaction is essential for regenerating oxaloacetate, which is required to combine with acetyl-CoA to initiate the cycle. byjus.com By facilitating this step, mitochondrial fumarase plays an indispensable role in aerobic energy production. wikipedia.orgtandfonline.com A disruption in this function can lead to significant metabolic disturbances. tandfonline.com

While the mitochondrial isoform is dedicated to the TCA cycle, the cytosolic form of fumarase partakes in distinct metabolic pathways. wikipedia.orgnih.gov It is involved in the metabolism of amino acids and fumarate that is generated as a byproduct of other processes, such as the urea (B33335) cycle and purine (B94841) nucleotide synthesis. wikipedia.orgnih.gov

More recently, research has uncovered a critical, non-canonical role for cytosolic fumarase in the DNA damage response (DDR). nih.govfrontiersin.orgnih.gov Upon DNA damage, particularly double-strand breaks, cytosolic fumarase can translocate to the nucleus. nih.govfrontiersin.org There, its enzymatic activity is required for the proper functioning of DNA repair pathways, such as non-homologous end joining (NHEJ) in human cells. frontiersin.orgnih.govcreative-enzymes.com This function appears to be dependent on the local production of fumarate, which can act as a signaling molecule. frontiersin.orgnih.gov In plants like Arabidopsis thaliana, cytosolic fumarase also plays a role in managing the concentration of malate (B86768), acting as a metabolic fail-safe during temperature changes. oup.comoup.comnih.gov

Fumarases are categorized into two main classes based on their subunit composition, metal ion requirements, and thermal stability. wikipedia.org

Class I Fumarases : These enzymes are dimeric, iron-dependent (requiring Fe2+), and sensitive to heat and superoxide (B77818) anions. wikipedia.orgnih.gov They are primarily found in prokaryotes, such as Escherichia coli (Fumarase A and B), and some lower eukaryotes. wikipedia.orgnih.gov

Class II Fumarases : These are the fumarases found in eukaryotes, from yeast to humans, as well as in some prokaryotes (e.g., E. coli Fumarase C). wikipedia.orgfrontiersin.orgnih.gov They are tetrameric enzymes, iron-independent, and thermally stable. wikipedia.orgnih.gov Class II fumarases are highly conserved throughout evolution, with human and E. coli fumarase sharing approximately 60% pairwise identity. creative-enzymes.comnih.gov

The high degree of conservation in Class II fumarases highlights their fundamental importance in cellular life across different kingdoms. frontiersin.orgebi.ac.uk

| Characteristic | Class I Fumarase | Class II Fumarase |

|---|---|---|

| Organisms | Primarily Prokaryotes (e.g., E. coli FumA, FumB) | Eukaryotes (e.g., Human, Yeast) and some Prokaryotes (e.g., E. coli FumC) |

| Structure | Dimeric | Homotetrameric (~200 kDa) |

| Metal Requirement | Iron (Fe2+) Dependent | Iron-Independent |

| Thermal Stability | Heat-labile (sensitive) | Thermally Stable |

| Superoxide Sensitivity | Sensitive | Resistant |

Fumarase Inhibition as a Research Paradigm

The inhibition of fumarase has become a valuable research strategy, particularly in the context of cancer biology and metabolic studies. acs.org Mutations in the FH gene that lead to decreased fumarase activity are associated with the hereditary cancer syndrome Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC). nih.govtandfonline.com In these cases, the accumulation of the enzyme's substrate, fumarate, is proposed to function as an "oncometabolite". nih.gov Elevated fumarate can competitively inhibit other enzymes, leading to the stabilization of hypoxia-inducible factor (HIF), which promotes angiogenesis and tumor growth. nih.govacs.org

By using pharmacological inhibitors, researchers can mimic the effects of genetic fumarase deficiency. This allows for the controlled study of the downstream consequences of fumarate accumulation and TCA cycle disruption. acs.org This approach is critical for understanding the pathways that link metabolic dysfunction to tumorigenesis and for identifying potential therapeutic vulnerabilities in cancer cells that have altered metabolic dependencies. tandfonline.comacs.org

Fumarase-IN-1 as a Chemical Probe for Fumarase Activity

This compound is a cell-permeable small molecule that has been identified as an inhibitor of fumarate hydratase. medchemexpress.comcaymanchem.com It serves as a valuable chemical probe for studying the cellular consequences of fumarase inhibition. acs.org Research has shown that this compound exhibits antiproliferative activity against a variety of cancer cell lines, with its cytotoxicity being notably dependent on nutrient availability. medchemexpress.comcaymanchem.com Specifically, the inhibitor renders cancer cells highly dependent on glucose metabolism for survival. acs.orgcaymanchem.com

Studies using this compound have demonstrated its ability to reduce the oxygen consumption rate in cancer cells, consistent with the inhibition of mitochondrial respiration. caymanchem.com It has also been used to investigate the role of fumarate in the tumor microenvironment, showing that inhibitor-induced fumarate accumulation can impact the function of immune cells, such as CD8+ T cells. caymanchem.com The development of such specific chemical probes is essential for modulating the activity of metabolic enzymes in living cells and for exploring the therapeutic potential of targeting these pathways. acs.org

| Property | Value / Description | Reference |

|---|---|---|

| Molecular Formula | C27H30N2O4 | nih.gov |

| Molecular Weight | 446.5 g/mol | nih.gov |

| Mechanism of Action | Cell-permeable fumarate hydratase inhibitor | medchemexpress.com |

| Biological Activity | Antiproliferative and anti-inflammatory | medchemexpress.comcaymanchem.com |

| Effect on Cancer Cells | Inhibits proliferation and induces ATP depletion in the absence of glucose | caymanchem.com |

| Mean IC50 | 2.2 µM across several cancer cell lines | medchemexpress.com |

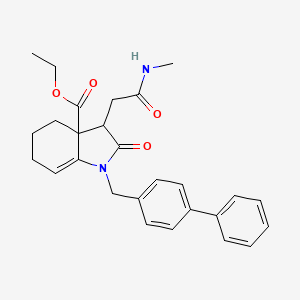

Structure

3D Structure

Properties

Molecular Formula |

C27H30N2O4 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

ethyl 3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate |

InChI |

InChI=1S/C27H30N2O4/c1-3-33-26(32)27-16-8-7-11-23(27)29(25(31)22(27)17-24(30)28-2)18-19-12-14-21(15-13-19)20-9-5-4-6-10-20/h4-6,9-15,22H,3,7-8,16-18H2,1-2H3,(H,28,30) |

InChI Key |

VFGLXHHVYNTCPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C12CCCC=C1N(C(=O)C2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Molecular Mechanisms of Fumarase in 1 Action

Target Identification and Affinity of Fumarase-IN-1

The primary pharmacological target of this compound was identified as fumarate (B1241708) hydratase (also known as fumarase), a key enzyme in the tricarboxylic acid (TCA) cycle. acs.orgnih.govnih.gov This identification was accomplished through a photoaffinity labeling strategy, a powerful technique for covalently tagging the protein target of a small molecule inhibitor within a complex biological system. acs.orgnih.govnih.gov

This compound itself is a cell-permeable ethyl ester prodrug. focusbiomolecules.com Once inside the cell, it is converted by intracellular esterases into its active form, a carboxylic acid. focusbiomolecules.com This active metabolite is what directly inhibits the fumarate hydratase enzyme.

The affinity of the inhibitor for its target has been quantified through various in vitro and cell-based assays. The active carboxylic acid form of the inhibitor demonstrates a direct binding affinity for fumarate hydratase with a reported inhibitor constant (Ki). In cell-based assays, this compound shows antiproliferative activity and inhibits cellular respiration, effects that are quantified by the half-maximal inhibitory concentration (IC₅₀).

Table 1: In Vitro and Cellular Affinity Data for this compound and its Active Metabolite This table is interactive. You can sort and filter the data.

| Compound | Parameter | Value | Assay Conditions |

|---|---|---|---|

| This compound (Active Carboxylic Acid) | Ki | 4.5 µM | In vitro enzymatic assay |

| This compound (Ethyl Ester) | IC₅₀ (Mean) | 2.2 µM | Antiproliferation assay in various cancer cell lines (glucose-deprived) |

| This compound (Ethyl Ester) | IC₅₀ | 2.2 µM | Oxygen Consumption Rate (OCR) in SW620 cells (glucose-deprived) |

Data sourced from references focusbiomolecules.commedchemexpress.comcaymanchem.com.

Enzymatic Inhibition Kinetics of this compound

Research has confirmed that the inhibitory effect of this compound is concentration-dependent. In vitro biochemical studies using the active carboxylic acid metabolite showed that it inhibited fumarate hydratase in a dose-dependent manner. acs.org This finding is consistent with its cellular effects, where this compound inhibits the proliferation of several cancer cell lines in a concentration-dependent fashion, particularly under low-glucose conditions. caymanchem.com For example, it was shown to inhibit the growth of SW620, ACHN, HCT-116, PC3, and SK-MEL-28 cell lines with a mean IC₅₀ value of 2.2 µM. medchemexpress.com

Biochemical studies have established that this compound acts as a competitive inhibitor of fumarate hydratase. acs.orgnih.gov This mode of inhibition means that the active form of the inhibitor directly competes with the enzyme's natural substrate, fumarate, for binding to the active site. The structural similarity between the inhibitor and the substrate allows it to occupy the catalytic site, thereby preventing the enzyme from carrying out its normal function of converting fumarate to L-malate.

The characterization of this compound's inhibitory activity was performed using a well-established in vitro enzymatic assay. acs.org This method is typically a coupled-enzyme assay that monitors the activity of fumarate hydratase indirectly.

The standard procedure involves two sequential enzymatic reactions:

Fumarase Reaction: Fumarate hydratase catalyzes the conversion of fumarate to L-malate.

Coupled Reaction: The product, L-malate, is then used as a substrate by a second enzyme, malate (B86768) dehydrogenase. This enzyme oxidizes L-malate to oxaloacetate, a reaction that is coupled with the reduction of NAD⁺ to NADH. acs.org

The rate of the reaction is determined by spectrophotometrically measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH. To ensure the assay specifically measures fumarase inhibition, control experiments are run to confirm that the inhibitor does not affect the activity of the coupling enzyme, malate dehydrogenase. acs.org An alternative colorimetric assay measures the reduction of a tetrazolium salt (MTT) by the NADH produced, resulting in a color change that can be measured at 565 nm. assaygenie.com Another direct method involves monitoring the depletion of the substrate L-malate spectrophotometrically at 240-250 nm. sigmaaldrich.combiorxiv.org

Protein-Ligand Interactions and Structural Insights (if applicable for this compound or analogous inhibitors)

While specific crystal structures of this compound bound to fumarate hydratase are not publicly available, insights into its binding mechanism can be inferred from its competitive inhibition kinetics and the known structure of the fumarase active site.

Fumarase is a tetrameric enzyme, and the active site is composed of amino acid residues from three of the four subunits. wikipedia.org Crystal structures of fumarase have revealed the presence of two distinct dicarboxylate binding sites: the catalytic 'A site' and a non-catalytic 'B site'. wikipedia.orgnih.govuniprot.org The A site is the active site where the hydration/dehydration reaction occurs. nih.gov Given that this compound is a competitive inhibitor, its active carboxylic acid metabolite is understood to bind directly within this A site, occluding the binding of fumarate. acs.orgnih.gov

Studies on other competitive inhibitors and substrate analogs of fumarase show that effective binding to the active center requires interaction with two positively charged regions within the site, which accommodate the dicarboxylate nature of the substrate. nih.gov The binding of the inhibitor is thought to mimic the binding of fumarate, engaging with key residues within the active site pocket that are necessary for substrate recognition and catalysis.

Allosteric Regulation Considerations

Fumarase is known to possess allosteric sites, which are locations on the enzyme distinct from the active site where molecules can bind to regulate its activity. researchgate.netpnas.org Crystal structures of Escherichia coli fumarase have identified two dicarboxylate binding sites: the active site (A site) and a second site known as the B site. wikipedia.org The B site, located approximately 12 Å from the active site, is considered an allosteric site. pnas.org

This allosteric B site can bind dicarboxylic acids, including the enzyme's product, malate. pnas.org The binding of molecules to this site can influence the enzyme's kinetic properties. For instance, mutations in the amino acid residues of the B site, such as H129 and R126 in E. coli fumarase, have been shown to fundamentally alter the enzyme's reaction rate by making the product release step rate-limiting. pnas.org This suggests that the B site plays a role in the efficient release of the product from the active site. pnas.org

While the existence of allosteric sites on fumarase is well-established, there is currently no direct evidence to suggest that this compound functions as an allosteric inhibitor. The primary mechanism of action identified for this compound is competitive inhibition at the active site. focusbiomolecules.com

It is noteworthy that a novel allosteric regulatory site was discovered in the fumarate hydratase of Mycobacterium tuberculosis. nih.gov This non-conserved site was targeted by a different small molecule inhibitor, highlighting the potential for developing selective allosteric inhibitors against this enzyme in different organisms. nih.gov However, the relevance of this specific allosteric site to human fumarase and its interaction with this compound has not been established.

Therefore, while considering the molecular mechanisms of this compound, it is crucial to distinguish between its confirmed competitive inhibition and the general allosteric properties of the fumarase enzyme. The current body of research points towards this compound exerting its effects through direct competition with the substrate at the enzyme's active center.

Interactive Data Table: Properties of this compound

| Property | Value/Description | Reference |

| Mechanism of Action | Prodrug, converted to active carboxylic acid intracellularly. Competitive inhibitor of fumarate hydratase. | caymanchem.comfocusbiomolecules.com |

| Active Form Ki | 4.5 µM | focusbiomolecules.com |

| Cellular Effects | Induces nutrient-dependent cytotoxicity, reduces oxygen consumption rate. | caymanchem.com |

| Antiproliferative Activity (IC50) | Mean of 2.2 µM across various cancer cell lines. | medchemexpress.com |

| Binding Site | Active site (competitive inhibition). No direct evidence for allosteric site binding. | focusbiomolecules.com |

Cellular and Biochemical Consequences of Fumarase in 1 Mediated Fumarase Inhibition

Perturbations in Central Carbon Metabolism

The inhibition of fumarase by Fumarase-IN-1 directly obstructs a critical reaction in the TCA cycle, leading to significant readjustments in central carbon metabolism. These changes are primarily characterized by a disruption of the TCA cycle's normal flow, a compensatory upregulation of glycolysis, and a subsequent impairment of cellular respiration and energy production.

Impact on Tricarboxylic Acid Cycle Flux and Intermediates

Fumarase catalyzes the seventh step of the TCA cycle, converting fumarate (B1241708) to L-malate. pomona.edu The use of this compound to block this enzymatic activity leads to a significant disruption of the cycle's flux. This blockage prevents the downstream conversion of fumarate, causing a metabolic bottleneck. nih.gov Consequently, cells experience an accumulation of the substrate for this enzyme, fumarate.

Studies on cells with deficient fumarase activity have shown that this disruption can lead to a state of pseudohypoxia, where hypoxia-inducible factor (HIF) is stabilized even under normal oxygen conditions. researchgate.net This occurs because the accumulating fumarate competitively inhibits prolyl hydroxylases, enzymes that mark HIF-1α for degradation. researchgate.netnih.gov The stabilization of HIF-1α, in turn, orchestrates a broader metabolic reprogramming. Furthermore, research on the effects of dimethyl fumarate, another compound that increases intracellular fumarate, has suggested a potential reversal of flux through the succinate (B1194679) dehydrogenase complex, further highlighting the profound disruption to the TCA cycle. researchgate.net

Metabolic Shift Towards Glycolysis

In response to a compromised TCA cycle, cells treated with this compound or with genetic inactivation of fumarase undergo a significant metabolic shift towards aerobic glycolysis, a phenomenon often referred to as the Warburg effect. nih.govnih.gov This compensatory mechanism allows cells to continue generating ATP, albeit less efficiently, when mitochondrial respiration is impaired.

Evidence for this glycolytic shift includes several key observations in fumarase-deficient cells:

Increased Lactate (B86563) Production : A hallmark of increased glycolysis is the conversion of pyruvate (B1213749) to lactate. Cells with impaired fumarase activity exhibit increased lactate production and higher cellular lactate levels. nih.gov

Upregulation of Glycolytic Machinery : These cells show increased expression of glucose transporters like GLUT1 and key glycolytic enzymes such as hexokinase 2 (Hk2) and phosphofructokinase (Pfkp). nih.gov

Increased Extracellular Acidification Rate (ECAR) : A higher ECAR is indicative of enhanced glycolytic flux, a characteristic observed in cells lacking functional fumarase. nih.gov

This metabolic reprogramming underscores the cell's attempt to survive the bioenergetic crisis induced by TCA cycle disruption.

Effects on Cellular Respiration and Adenosine (B11128) Triphosphate Homeostasis

The TCA cycle is intrinsically linked to the electron transport chain and oxidative phosphorylation (OXPHOS), the primary sources of ATP in most cells. By inhibiting a key TCA cycle enzyme, this compound significantly impacts cellular respiration and the cell's ability to maintain energy balance.

Pharmacological inhibition of fumarase has been shown to reduce the oxygen consumption rate (OCR), a direct measure of mitochondrial respiration. caymanchem.com This impairment of OXPHOS has direct consequences for ATP production. In cancer cell lines, this compound induces ATP depletion, particularly under conditions of glucose deprivation where the compensatory glycolytic pathway cannot be utilized. caymanchem.com This nutrient-dependent cytotoxicity highlights the critical role of fumarase in maintaining cellular ATP homeostasis, especially when cells are forced to rely on mitochondrial metabolism. caymanchem.com The reduced mitochondrial function and consequent dependence on glycolysis for energy is a defining feature of cells with inhibited fumarase activity. nih.govnih.gov

Accumulation of Metabolites

A direct and predictable consequence of inhibiting any enzyme is the accumulation of its substrate and a depletion of its product. The inhibition of fumarase by this compound is no exception, leading to a dramatic increase in intracellular fumarate levels and a corresponding dysregulation of L-malate.

Intracellular Fumarate Accumulation

The most prominent biochemical consequence of this compound action is the significant intracellular accumulation of its target enzyme's substrate, fumarate. nih.govresearchgate.net Fumarase catalyzes the conversion of fumarate to L-malate in both the mitochondria and the cytosol. wikipedia.orgpomona.edu When this conversion is blocked, fumarate, which is also generated by other pathways like the urea (B33335) cycle and amino acid catabolism, builds up within the cell. wikipedia.orgjensenlab.org

This accumulation is not merely a passive consequence but an active signaling event. High levels of fumarate have been shown to:

Inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and the stabilization of HIF-1α. researchgate.net

Modify protein cysteine residues through a process called succination, which can inactivate various proteins and contribute to cellular dysfunction. nih.gov

In vivo studies using this compound have confirmed that its administration leads to increased tumor interstitial fluid levels of fumarate. caymanchem.com

Dysregulation of L-Malate Levels

As fumarase catalyzes the reversible hydration of fumarate to L-malate, its inhibition by this compound directly impacts the intracellular concentration of L-malate. wikipedia.orgpomona.edu With the forward reaction (fumarate to L-malate) blocked, the primary TCA cycle-mediated production of L-malate is halted. nih.gov This leads to a decrease in the availability of L-malate for its subsequent conversion to oxaloacetate by malate (B86768) dehydrogenase, further disrupting the TCA cycle. jensenlab.org

The cytosolic pool of L-malate is also affected. Cytosolic fumarase is thought to metabolize fumarate generated from the urea cycle and other metabolic pathways. jensenlab.org Inhibition of this cytosolic enzyme would disrupt the balance between cytosolic fumarate and L-malate, impacting pathways that rely on these metabolites. nih.gov The precise dynamics of L-malate depletion versus potential compensatory production from other sources is a complex aspect of the metabolic rewiring that follows fumarase inhibition.

Data Tables

Table 1: Observed Effects of Fumarase Inhibition on Cellular Metabolism

| Metabolic Parameter | Observation upon Fumarase Inhibition/Deficiency | Reference(s) |

| TCA Cycle | ||

| Fumarate | Significant intracellular accumulation | nih.gov, researchgate.net |

| TCA Cycle Flux | Disrupted, potential reversal at succinate dehydrogenase | researchgate.net, nih.gov |

| Glycolysis | ||

| Lactate Production | Increased | nih.gov |

| Glucose Transporter (Glut1) Expression | Increased | nih.gov |

| Glycolytic Enzyme (Hk2, Pfkp) Expression | Increased | nih.gov |

| Extracellular Acidification Rate (ECAR) | Increased | nih.gov |

| Cellular Respiration & Energy | ||

| Oxygen Consumption Rate (OCR) | Reduced | caymanchem.com |

| ATP Levels | Depleted (especially without glucose) | caymanchem.com |

Alterations in Succinate Concentrations

The enzyme fumarase catalyzes the reversible hydration of fumarate to malate in the TCA cycle. wikipedia.orgbyjus.com Its inhibition directly causes the accumulation of its substrate, fumarate. Preceding fumarate in the cycle is succinate, which is oxidized to fumarate by succinate dehydrogenase (SDH). byjus.comnih.gov The inhibition of fumarase creates a metabolic bottleneck, leading to a "backing up" of the pathway and a consequent increase in succinate concentrations. nih.govnih.gov

In cellular models where fumarase or the related enzyme SDH is deficient, a significant accumulation of both fumarate and succinate is a well-documented phenomenon. nih.gov Studies have shown that inhibition of SDH can lead to a 70-fold increase in succinate levels, reaching concentrations comparable to those found in tumors with SDH deficiency. researchgate.net This accumulation is not a passive consequence but an active signal that can inhibit a variety of α-ketoglutarate-dependent dioxygenases, impacting epigenetic regulation and cellular signaling. nih.gov The ratio of succinate to fumarate is a critical factor, and its alteration provides a strong driving force for metabolic shifts and has been implicated in cellular stress responses. researchgate.net Therefore, pharmacological inhibition of fumarase with agents like this compound is expected to produce a similar, dose-dependent increase in intracellular succinate levels.

Table 1: Effects of Fumarase/SDH Inhibition on Succinate and Fumarate Levels

| Condition | Observed Change in Metabolite Levels | Reference Finding | Source |

|---|---|---|---|

| SDH Inhibition | Succinate levels increased approximately 70-fold. | Reached a median concentration of around 14 mM. | researchgate.net |

| Fumarase (FH) Deficiency | Accumulation of fumarate and succinate. | Associated with impaired respiration and oncogenesis. | nih.gov |

| Ischemic Mouse Heart vs. Anoxic Turtle Heart | Succinate/Fumarate ratio was ~400 in the mouse heart but only ~15 in the turtle heart. | Demonstrates the significance of the succinate-to-fumarate ratio in metabolic stress. | researchgate.net |

Broader Metabolic Pathway Disruption

The metabolic upheaval caused by fumarase inhibition is not confined to the TCA cycle. The accumulation of fumarate and succinate acts as a powerful signal that reverberates through connected pathways, forcing a comprehensive reprogramming of cellular metabolism to cope with the enzymatic block and altered metabolite landscape.

Fumarase inhibition profoundly alters amino acid metabolism. researchgate.net Fumarate itself is a key intermediate linking the TCA cycle with the metabolism of certain amino acids, particularly tyrosine. youtube.com In states of fumarase deficiency, the cell must find alternative routes to manage the accumulating fumarate and to synthesize essential molecules, leading to a significant metabolic shift. researchgate.net

Research has shown that fumarase insufficiency leads to measurable changes in the levels of several amino acids, including L-aspartic acid, glycine, and L-glutamic acid, identifying them as key hub metabolites in the altered metabolic network. researchgate.net This reprogramming can involve diverting amino acids into the Krebs cycle to bypass the block or utilizing them for alternative biosynthetic purposes. researchgate.net For instance, cancer cells can reprogram tyrosine catabolism to increase fumarate levels, which becomes critical for growth when other nutrients are scarce. researchgate.net The cell's response to fumarase inhibition involves a complex rewiring of amino acid pathways to maintain energy production, redox balance, and the synthesis of macromolecules like proteins and nucleotides. nih.govfrontiersin.org

The purine (B94841) nucleotide cycle is an important pathway, particularly in muscle tissue, that helps generate ATP and involves the conversion of inosine (B1671953) monophosphate (IMP) to adenosine monophosphate (AMP). nih.gov A key step in this cycle, catalyzed by adenylosuccinate lyase, cleaves succinyl-AMP to produce AMP and, significantly, fumarate. nih.gov In normal cellular function, this cytosolic fumarate can be transported to the mitochondria to enter the TCA cycle. pomona.edu

However, when fumarase is inhibited by a compound like this compound, this metabolic route for fumarate is blocked. The accumulation of fumarate generated from purine metabolism can no longer be efficiently cleared via the TCA cycle. nih.govnih.gov This disruption implies that the dynamics of the purine nucleotide cycle may be altered, as the buildup of one of its end products could potentially feedback-inhibit the cycle's activity or affect the cellular pool of purine nucleotides. This links the energy-generating TCA cycle directly with nucleotide metabolism through the shared intermediate, fumarate. nih.gov

One of the most striking consequences of fumarase inhibition is the significant disruption of the urea cycle. nih.gov The urea cycle and the TCA cycle are linked through the "Krebs Bicycle," where fumarate produced in the urea cycle (from the cleavage of argininosuccinate) enters the TCA cycle. wikipedia.org

In cells deficient in fumarase, the dramatic accumulation of fumarate can reverse the direction of a key urea cycle reaction. nih.govresearchgate.net The enzyme argininosuccinate (B1211890) lyase (ASL), which normally breaks down argininosuccinate into arginine and fumarate, is forced to operate in reverse. It begins to synthesize argininosuccinate from arginine and the excess fumarate. researchgate.net This leads to a significant accumulation of the urea cycle metabolite argininosuccinate and a depletion of aspartate and arginine. nih.govresearchgate.net This reversal effectively makes fumarase-deficient cells dependent on external arginine for survival, a phenomenon known as arginine auxotrophy. researchgate.net

Table 2: Modulation of Urea Cycle Metabolites in Fumarase (FH)-Deficient Kidney Tissue

| Metabolite | Observed Change in FH-Deficient Kidneys | Underlying Mechanism | Source |

|---|---|---|---|

| Fumarate | Significantly Increased | Blocked conversion to malate due to FH deficiency. | nih.gov |

| Argininosuccinate | Significantly Increased | Synthesized from fumarate and arginine via reverse ASL activity. | nih.govresearchgate.net |

| Citrulline | Increased | Upstream accumulation due to urea cycle disruption. | nih.gov |

| Aspartate | Depleted | Consumed in the altered urea cycle dynamics. | nih.gov |

Fumarase in 1 and Cellular Signaling Pathway Modulation

Hypoxia-Inducible Factor (HIF) Pathway Dysregulation

The accumulation of fumarate (B1241708) resulting from Fumarase-IN-1 activity significantly disrupts the normal regulation of the Hypoxia-Inducible Factor (HIF) pathway, a central mediator of the cellular response to low oxygen. nih.govoup.com This disruption leads to a state of "pseudohypoxia," where the HIF pathway is activated despite normal oxygen levels. nih.gov

The primary mechanism behind fumarate-induced HIF pathway dysregulation is the competitive inhibition of 2-oxoglutarate (2-OG)-dependent dioxygenases. nih.govresearchgate.netoup.com This superfamily of enzymes utilizes 2-OG as a co-substrate to catalyze various oxidative reactions. nih.govresearchgate.net Within the context of the HIF pathway, the most critical of these enzymes are the HIF prolyl hydroxylases (PHDs). oup.comnih.gov

Under normal oxygen conditions, PHDs hydroxylate specific proline residues on the HIF-1 alpha subunit. nih.gov Fumarate, due to its structural similarity to 2-OG, can bind to the active site of these hydroxylases and act as a competitive inhibitor, effectively blocking their enzymatic function. nih.govnih.gov Studies on cells with deficient fumarate hydratase have shown that the resulting accumulation of intracellular fumarate leads to a severe impairment of HIF prolyl hydroxylation. nih.govnih.gov This inhibitory effect can be corrected by providing an excess of exogenous 2-oxoglutarate, confirming the competitive nature of the inhibition. nih.govnih.gov

| Enzyme Family | Specific Enzyme (Example) | Role in HIF Pathway | Effect of Fumarate Accumulation |

| 2-Oxoglutarate-Dependent Dioxygenases | HIF Prolyl Hydroxylase (PHD) | Hydroxylates HIF-1 alpha, marking it for degradation. nih.govoup.com | Competitive inhibition, preventing HIF-1 alpha hydroxylation. nih.govnih.gov |

| 2-Oxoglutarate-Dependent Dioxygenases | Factor Inhibiting HIF (FIH) | Hydroxylates an asparaginyl residue on HIF-1 alpha, reducing its transcriptional activity. oup.com | Inhibition, though impairment of prolyl hydroxylation is more pronounced. nih.govnih.gov |

The inhibition of HIF prolyl hydroxylases by fumarate directly leads to the stabilization of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein. nih.govnih.gov In normally oxygenated cells, the hydroxylation of HIF-1α by PHDs allows it to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for rapid proteasomal degradation. oup.comnih.gov

When this compound causes fumarate to accumulate, the resulting inhibition of PHDs prevents HIF-1α hydroxylation. nih.govnih.gov Consequently, VHL can no longer recognize and bind to HIF-1α, allowing it to escape degradation and accumulate within the cell. researchgate.netnih.gov This stabilization occurs even in the presence of normal oxygen levels (normoxia). nih.gov The accumulated HIF-1α can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a wide array of hypoxia-responsive genes. oup.comjensenlab.org This upregulation of the HIF pathway is a direct consequence of FH inactivation and subsequent fumarate accumulation. nih.govnih.govoup.com

Epigenetic Landscape Alterations

The inhibitory effect of fumarate extends beyond the HIF pathway to other 2-oxoglutarate-dependent dioxygenases that play crucial roles in shaping the epigenetic landscape. nih.govnih.gov By inhibiting various histone and DNA demethylases, the fumarate accumulation induced by this compound can lead to widespread changes in chromatin structure and gene expression. nih.govmdpi.com

A significant number of histone demethylases, particularly those containing a Jumonji C (JmjC) domain, are 2-OG-dependent dioxygenases. nih.gov Fumarate accumulation has been shown to inhibit several members of this enzyme family. nih.gov

A key example is Lysine (B10760008) Demethylase 2B (KDM2B), also known as FBXL10. nih.gov KDM2B is responsible for removing methyl groups from dimethylated histone H3 at lysine 36 (H3K36me2). nih.govnih.gov Research demonstrates that locally generated fumarate in the nucleus can inhibit the demethylase activity of KDM2B. nih.govnih.gov This inhibition is a direct result of fumarate competing with the enzyme's co-substrate, 2-oxoglutarate. nih.govnih.gov

The inhibition of histone demethylases by fumarate directly alters the methylation status of specific histone residues. nih.gov By inhibiting KDM2B, fumarate accumulation leads to an increase in the levels of its substrate, H3K36me2. nih.govnih.gov In certain cellular contexts, such as during the DNA damage response, this enhanced dimethylation of H3K36 serves as a crucial signaling platform. nih.govnih.gov

Similarly, fumarate can inhibit other histone demethylases, such as the KDM4 family, which are responsible for converting H3K36me3 to H3K36me2. nih.gov Recent studies have shown that fumarate accumulation can inhibit KDM4C, leading to a significant increase in H3K36me3 levels. researchgate.net These alterations in histone methylation patterns can rewire the cellular transcriptomic profile and influence cellular fate. nih.gov

| Histone Mark | Modifying Enzyme (Example) | Enzyme Function | Effect of Fumarate Accumulation |

| H3K36me2 | Lysine Demethylase 2B (KDM2B) | Demethylates H3K36me2. nih.govnih.gov | Inhibition of KDM2B leads to increased H3K36me2 levels. nih.govnih.gov |

| H3K36me3 | Lysine Demethylase 4C (KDM4C) | Demethylates H3K36me3. researchgate.net | Inhibition of KDM4C leads to increased H3K36me3 levels. researchgate.net |

The impact of fumarate on the epigenome also extends to DNA methylation. The Ten-Eleven Translocation (TET) family of enzymes, which are responsible for initiating the process of active DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC), are also 2-oxoglutarate-dependent dioxygenases. nih.gov

Studies have demonstrated that exposure to high levels of fumarate can alter global DNA methylation patterns, leading to significant DNA hypermethylation. nih.gov This effect is attributed to the inhibition of TET enzyme activity by fumarate, which once again acts as a competitive antagonist to the co-substrate 2-oxoglutarate. nih.gov The resulting hypermethylation at various gene sites can contribute to the oncogenic potential observed in cells with high fumarate concentrations. nih.gov The histone marks H3K36me2 and H3K36me3, which are increased by fumarate, have also been shown to form a chromatin platform that is essential for guiding DNA methylation by enzymes like DNMT3A, suggesting a complex interplay between fumarate-induced histone and DNA methylation changes. researchgate.netnih.govelsevierpure.com

DNA Damage Response (DDR) Mechanisms

This compound, by inhibiting the enzymatic activity of fumarase (also known as fumarate hydratase, FH), instigates a significant buildup of the metabolite fumarate. This accumulation is a central event that connects the inhibitor to the modulation of the DNA Damage Response (DDR). Research has uncovered that cytosolic fumarase is not merely a metabolic enzyme but also a critical component of the cellular machinery that responds to and repairs DNA damage, particularly double-strand breaks (DSBs). plos.orgnih.gov The function of fumarase in the DDR is intrinsically linked to its enzymatic activity, meaning that its inhibition by this compound directly impairs these repair processes. plos.orgnih.gov

The cellular response to DSBs, among the most cytotoxic forms of DNA damage, relies predominantly on two major pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). nih.govaacrjournals.org Fumarase plays distinct roles in these pathways, with its function varying between organisms. The inhibition of fumarase by this compound consequently disrupts the balance and efficacy of these critical repair mechanisms. In human cells, fumarase is primarily implicated in the NHEJ pathway, while in yeast, it has been shown to be involved in HR. nih.gov

In human cells, fumarase is a key facilitator of the NHEJ pathway. nih.gov The mechanism is initiated upon DNA damage, such as that caused by ionizing radiation. The DNA-dependent protein kinase (DNA-PK) phosphorylates nuclear fumarase at the threonine 236 residue (Thr236). nih.govcapes.gov.br This phosphorylation event is crucial, as it triggers the recruitment of fumarase to the site of the DSB. nih.govcapes.gov.br

Once localized at the break, fumarase catalyzes the conversion of malate (B86768) to fumarate, leading to a high local concentration of fumarate. nih.govjensenlab.org This locally generated fumarate then acts as a competitive inhibitor of the α-ketoglutarate-dependent lysine demethylase 2B (KDM2B). aacrjournals.orgnih.govcapes.gov.br The inhibition of KDM2B prevents the demethylation of histone H3 at lysine 36 (H3K36me2), resulting in an accumulation of this dimethylated histone mark. nih.govaacrjournals.orgcapes.gov.br This specific histone modification serves as a docking signal, enhancing the recruitment and accumulation of the Ku70-containing DNA-PK complex at the DSB. aacrjournals.orgcapes.gov.br This feedback loop ultimately promotes the efficient repair of the break via the NHEJ pathway. nih.govnih.gov

By blocking the enzymatic activity of fumarase, this compound prevents the local production of fumarate at damage sites. This abrogates the inhibition of KDM2B, impairs the necessary H3K36me2 histone modification, and consequently dampens the recruitment of the DNA-PK complex, thereby suppressing the NHEJ repair process. nih.govcapes.gov.br

While the role of fumarase in human cells is most strongly linked to NHEJ, studies in yeast (S. cerevisiae) have demonstrated its importance in the HR pathway. nih.govnih.gov In yeast, the depletion of cytosolic fumarase has been shown to decrease the efficiency of HR by affecting DSB resection, a critical early step in the pathway. nih.gov This effect is linked to a functional and physical interaction between cytosolic fumarase and Sae2, an endonuclease essential for processing DSBs for resection. nih.gov Depleting cytosolic fumarase leads to reduced levels of Sae2 and prolongs the presence of the Mre11 protein at the break site, which are indicative of inhibited resection and impaired HR. nih.gov

Although research highlights that DNA-PK-mediated phosphorylation of fumarase stimulates NHEJ-dependent but not HR-dependent repair in human cells aacrjournals.org, the findings in yeast suggest a broader potential role for fumarase in genome stability. Inhibition by this compound would logically disrupt these HR-related functions in organisms where this pathway is dependent on fumarase activity.

Table 1: Impact of Fumarase Activity on DSB Repair Pathways

| Repair Pathway | Organism | Role of Fumarase | Mechanism | Effect of Inhibition (via this compound) |

|---|---|---|---|---|

| Non-Homologous End Joining (NHEJ) | Human | Promotes Repair | Locally produces fumarate to inhibit KDM2B, enhancing H3K36me2 and recruitment of DNA-PK complex. aacrjournals.orgnih.govcapes.gov.br | Suppresses NHEJ efficiency. nih.gov |

| Homologous Recombination (HR) | Yeast | Promotes Repair | Functionally interacts with Sae2 to facilitate DSB end resection. nih.gov | Impairs HR efficiency (based on yeast model). nih.gov |

The function of fumarase in DNA repair is spatially regulated. Under normal conditions, fumarase exists in both the mitochondria and the cytosol. wikipedia.org Upon the induction of DNA damage, cytosolic fumarase translocates to the nucleus. plos.orgnih.govnus.edu.sg This recruitment to the specific location of the DNA lesion is a highly regulated event. Following damage from ionizing radiation, the DNA-PK complex is activated and phosphorylates fumarase at Thr236. nih.govnih.govcapes.gov.br This post-translational modification is a critical signal that induces an interaction between fumarase and the histone variant H2A.Z, which is enriched at DSB regions, thereby tethering fumarase to the site of injury. nih.govcapes.gov.br The failure of a catalytically inactive fumarase mutant to mediate DSB repair underscores the importance of not just recruiting the enzyme, but also its local enzymatic activity to generate fumarate. nih.gov

The influence of this compound on the DDR extends beyond DSB repair. The resulting accumulation of fumarate acts as a competitive inhibitor for a broad class of enzymes known as α-ketoglutarate (α-KG)-dependent dioxygenases. pnas.orgresearchgate.net These enzymes are crucial for various cellular processes, including the repair of alkylated DNA. Fumarate and succinate (B1194679) are structurally similar to α-KG and can bind to the active site of these enzymes, thereby preventing their normal function. pnas.orgresearchgate.net

A key example of this interplay involves the AlkB family of DNA repair enzymes. pnas.org In E. coli, the DNA repair enzyme AlkB is an α-KG-dependent dioxygenase that is inhibited by fumarate. pnas.orgnih.govbiorxiv.org This inhibition impairs the cell's ability to repair certain types of DNA alkylation damage. pnas.orgnih.gov This mechanism demonstrates how inhibiting a central metabolic enzyme like fumarase can have far-reaching consequences on DNA integrity by disrupting the function of unrelated repair enzymes through metabolite accumulation.

Role in Double-Strand Break (DSB) Repair Pathways

Protein Post-Translational Modifications

The inhibition of fumarase by this compound indirectly triggers significant changes in the landscape of protein post-translational modifications (PTMs). These alterations are primarily driven by the systemic accumulation of fumarate, which can competitively inhibit certain enzymes or react non-enzymatically with proteins.

The most direct PTM event influenced by fumarase inhibition is the modulation of histone methylation. As detailed previously, the accumulation of fumarate inhibits the KDM2B histone demethylase, leading to the hypermethylation of histone H3 at lysine 36 (H3K36me2). nih.govaacrjournals.orgcapes.gov.br This specific modification is a crucial signal in the DDR, demonstrating a direct link between a metabolic state induced by this compound and the epigenetic regulation of DNA repair.

Furthermore, studies on fumarase-deficient cells, which phenocopy the effects of this compound, reveal profound and widespread changes to the cellular phosphoproteome. nih.govbiorxiv.org Significant alterations in the phosphorylation status of key metabolic enzymes, such as pyruvate (B1213749) dehydrogenase (PDHA1), have been identified, suggesting a broad reprogramming of cellular signaling and metabolism in response to fumarase inactivation. nih.govbiorxiv.org

Fumarase itself is subject to regulation by PTMs. Upon genotoxic stress, PTMs on fumarase, including succinylation and ubiquitination, can be altered to increase its enzymatic activity, highlighting a feedback mechanism. nih.govresearchgate.net Moreover, the high intracellular concentration of fumarate resulting from fumarase inhibition can lead to a non-enzymatic PTM known as succination, where fumarate covalently attaches to cysteine residues on proteins. This modification can lead to the irreversible inactivation of affected proteins and has been linked to cellular dysfunction in the context of fumarase deficiency. jensenlab.org

Table 2: Key Post-Translational Modifications Influenced by this compound Activity

| Modification | Target Protein(s) | Mechanism | Functional Consequence |

|---|---|---|---|

| Histone Dimethylation (Increase) | Histone H3 (at Lys36) | Fumarate accumulation inhibits the KDM2B demethylase. nih.govcapes.gov.br | Promotes recruitment of DNA-PK complex and facilitates NHEJ. nih.govaacrjournals.org |

| Protein Phosphorylation (Alteration) | Metabolic enzymes (e.g., PDHA1), signaling proteins | Indirect effect of metabolic shift caused by fumarase deficiency. nih.govbiorxiv.org | Widespread changes in cellular signaling and metabolic regulation. nih.gov |

| Protein Succination | Various proteins with reactive cysteine residues | Non-enzymatic, covalent modification by high levels of fumarate. jensenlab.org | Inactivation of target proteins, contributing to cellular stress. |

| Fumarase Phosphorylation | Fumarase (at Thr236) | Catalyzed by DNA-PK in response to DNA damage. nih.govnih.gov | Triggers recruitment of fumarase to DSB sites. capes.gov.br |

Fumarate-Mediated Protein Succination of Cysteine Residues

A primary consequence of fumarase inhibition and subsequent fumarate accumulation is the non-enzymatic, irreversible modification of proteins known as succination. frontiersin.orgnih.gov This process involves a Michael addition reaction where fumarate covalently attaches to the sulfhydryl group of cysteine residues, forming S-(2-succinyl)cysteine (2SC). frontiersin.orgresearchgate.netnih.gov This post-translational modification can alter the structure and function of a wide range of proteins, thereby impacting numerous cellular processes. nih.gov

Succination is not a random event; it preferentially targets cysteine residues with low pKa values, which are often located in functionally significant domains of proteins. nih.govcore.ac.uk The formation of 2SC is considered a robust biomarker for conditions of mitochondrial stress and for diseases linked to fumarate hydratase (FH) deficiency, such as hereditary leiomyomatosis and renal cell cancer (HLRCC). frontiersin.orgnih.gov

Research has identified numerous proteins that are susceptible to succination, leading to significant functional consequences. For instance, the succination of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) at its active site cysteine leads to the enzyme's irreversible inactivation. nih.govnih.gov Other critical proteins involved in cellular metabolism and stress response are also targeted.

Table 1: Proteins Targeted by Fumarate-Mediated Succination and Functional Consequences

| Targeted Protein | Succinated Residue(s) | Functional Consequence | Reference(s) |

|---|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cys-149, Cys-244 | Inactivation of enzymatic activity | nih.gov |

| Kelch-like ECH-associated protein 1 (KEAP1) | Not specified | Loss of function, leading to constitutive NRF2 activation | core.ac.uk |

| Mitochondrial Aconitase (ACO2) | Not specified | Inhibition of enzymatic activity | core.ac.uk |

| Peroxiredoxin 1 (PRDX1) | Cys-173 | Impairment of molecular function | core.ac.uk |

| Peroxiredoxin 3 (PRDX3) | Cys-108 | Impairment of molecular function | core.ac.uk |

| Thioredoxin | Cys-73 | Potential impairment of S-nitrosylating activity | core.ac.uk |

| Zeta-chain-associated protein kinase 70 (ZAP70) | Cys-96, Cys-102 | Abrogation of kinase activity in T cells | nih.gov |

This table is interactive. Click on the headers to sort.

Phosphorylation, Succinylation, and Ubiquitination of Fumarase

Fumarase itself is subject to post-translational modifications (PTMs) that regulate its enzymatic activity and function. nih.govhuji.ac.il These modifications serve as a control mechanism, inhibiting the enzyme's catalytic function under specific cellular conditions, such as the absence of DNA damage. nih.govresearchgate.net Upon genotoxic stress, some of these modifications are removed, leading to an increase in fumarase activity. huji.ac.ilresearchgate.net

Using mass spectrometry, researchers have identified several functionally relevant modification sites on cytosolic yeast fumarase, which are evolutionarily conserved. nih.govhuji.ac.il These modifications include:

Succinylation and Ubiquitination at lysines 78 and 79. nih.govhuji.ac.il

Phosphorylation at threonine 122, serine 124, and threonine 126. nih.govhuji.ac.il

These PTMs have been shown to inhibit the enzymatic activity of fumarase. nih.govhuji.ac.il This regulatory layer demonstrates a sophisticated cellular strategy to control fumarate levels and the associated signaling pathways.

Immunological and Inflammatory Pathway Interventions

The inhibition of fumarase and the resulting metabolic shifts have profound effects on the immune system. Fumarate is now recognized as a signaling molecule that can directly modulate the function of immune cells and inflammatory pathways. nih.gov

Modulation of Cytokine Secretion in Immune Cells (e.g., CD8+ T cells)

Fumarate accumulation directly impacts the function and cytokine profile of various immune cells. In macrophages, pharmacological inhibition of fumarase has been shown to suppress the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.netnih.gov This suppression can lead to an increase in the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor (TNF). researchgate.netnih.gov

In the context of cancer, fumarate derived from tumor cells with deficient fumarase activity can suppress the anti-tumor capacity of CD8+ T cells within the tumor microenvironment. nih.gov This suppression is a significant mechanism of immune evasion by tumors.

Effects on Adaptive Immunity Components

Fumarase inhibition and the consequent rise in fumarate levels directly impair key components of the adaptive immune system, specifically T cells and B cells.

CD8+ T Cells: Elevated fumarate levels in the tumor microenvironment can infiltrate CD8+ T cells and directly succinate ZAP70, a critical kinase in the T-cell receptor (TCR) signaling pathway. nih.gov The succination of ZAP70 at cysteine residues C96 and C102 abrogates its activity, leading to suppressed T-cell activation and a dampened anti-tumor immune response. nih.gov

B Cells: B-cell activation involves a metabolic reprogramming that includes boosting the expression of fumarase to decrease cellular fumarate levels. researchgate.net Conversely, an increase in fumarate, caused by fumarase inhibition, can suppress B-cell activation, proliferation, and antibody production. researchgate.net The mechanism involves the direct succination and inhibition of the tyrosine kinase LYN at cysteine 381, a key component of the B-cell receptor (BCR) signaling pathway. researchgate.net

Other Interconnected Signaling Networks

The influence of fumarate extends to other crucial signaling networks, demonstrating a significant crosstalk between cellular metabolism and major regulatory pathways.

JAK/STAT Signaling Pathway Modulation

Recent research has uncovered a direct link between fumarate accumulation and the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical pathway in cell proliferation, differentiation, and immunity. researchgate.netmdpi.com

In fumarase-knockdown renal cancer cells, the accumulation of fumarate competitively inhibits the α-ketoglutarate (α-KG)-dependent histone demethylase KDM4C. researchgate.net This inhibition leads to a significant increase in the trimethylation of histone H3 at lysine 36 (H3K36me3). The elevated H3K36me3 levels trigger the activation of the IL-6/JAK/STAT3 oncogenic signaling pathway. researchgate.net This activation further increases the expression of the chemokine CXCL10 and, through phosphorylated STAT3 (p-STAT3), enhances the expression of the immune checkpoint protein, programmed cell death ligand 1 (PD-L1). researchgate.net This finding identifies a novel mechanism where fumarate accumulation directly leads to epigenetic dysregulation and the activation of a key oncogenic and immunomodulatory pathway.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Fumarate |

| S-(2-succinyl)cysteine (2SC) |

| L-malate |

| α-ketoglutarate (α-KG) |

| Interleukin-10 (IL-10) |

| Tumor Necrosis Factor (TNF) |

| Interleukin-6 (IL-6) |

| CXCL10 |

Interaction with Receptor Tyrosine Kinase Signaling (e.g., MET Oncogene)

The inhibition of fumarase hydratase (FH) by compounds such as this compound creates a cellular state that mimics the loss of the FH tumor suppressor gene. This inhibition has significant downstream effects on oncogenic signaling pathways, most notably the MET oncogene. Research conducted on cells with FH deficiency reveals a critical cooperative relationship between FH loss and MET activation in promoting tumorigenesis. nih.govfrontiersin.org

Loss of FH function, and by extension its inhibition by this compound, leads to the accumulation of the metabolite fumarate. researchgate.net This accumulation competitively inhibits prolyl hydroxylases, which are responsible for marking the Hypoxia-Inducible Factor 1-alpha (HIF-1α) for degradation. nih.govnih.gov Consequently, HIF-1α becomes stabilized even under normal oxygen conditions. nih.gov Stabilized HIF-1α then acts as a transcription factor to increase the expression of the MET oncogene. nih.govfrontiersin.org This upregulation of the MET receptor tyrosine kinase establishes a feed-forward loop, as increased MET signaling can itself contribute to HIF stabilization, further enforcing the tumor-promoting state. nih.gov This cascade enhances cellular phenotypes associated with cancer progression, such as increased cell motility and protection from apoptosis. nih.govfrontiersin.org The rescue of fumarase expression has been shown to reverse the motogenic and transformed characteristics of FH-defective cells, highlighting the pathway's dependence on FH activity. nih.govfrontiersin.org

| Molecular Event | Description | Consequence | Source |

|---|---|---|---|

| Fumarase Inhibition (by this compound) | Blocks the conversion of fumarate to malate in the Krebs cycle. | Intracellular accumulation of fumarate. | researchgate.net |

| HIF Prolyl Hydroxylase Inhibition | Accumulated fumarate competitively inhibits prolyl hydroxylases. | HIF-1α subunit is not hydroxylated and escapes degradation. | nih.govnih.gov |

| HIF-1α Stabilization | HIF-1α protein levels increase without hypoxic conditions. | Increased transcriptional activity of HIF-1α. | nih.gov |

| MET Oncogene Upregulation | Stabilized HIF-1α promotes the transcription of the MET gene. | Increased expression of the MET receptor tyrosine kinase. | nih.govfrontiersin.org |

| Enhanced Tumorigenic Phenotype | Activated MET signaling enhances cell motility and survival. | Promotion of cell transformation and tumor progression. | nih.govfrontiersin.org |

Influence on Nutrient Stress Response and Transcriptional Regulation (e.g., ATF2 Binding)

Fumarase is a key enzyme that links cellular metabolism to the transcriptional response under conditions of nutrient stress. nih.gov The inhibition of fumarase by this compound can induce a state of metabolic stress, and the cellular response to such inhibitors has been shown to be dependent on nutrient availability, with cytotoxicity being highest under low-glucose conditions. nih.gov This highlights the role of fumarase in helping cells adapt to limited nutrient supplies.

The transcriptional regulation in response to cellular stress is partly mediated by the Activating Transcription Factor 2 (ATF2), a member of the activating protein-1 (AP1) transcription factor family. nih.gov ATF2's activity is tightly controlled by post-translational modifications, primarily phosphorylation by stress-activated protein kinases (SAPKs) such as p38 and JNK. nih.gov Upon activation by stimuli like growth factors, cytokines, or environmental stress, these kinases phosphorylate ATF2 at specific residues (Threonine-69 and Threonine-71), which enables ATF2 to form dimers and regulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. nih.govnih.gov

While this compound induces a metabolic stress state that is known to activate broad stress response pathways, the direct mechanistic link between fumarate accumulation and the specific modulation of ATF2 binding is not extensively detailed in available research. The regulation of ATF2 is complex, relying on the integration of multiple upstream signaling pathways. nih.gov

| Regulator | Mechanism | Effect on ATF2 | Source |

|---|---|---|---|

| p38 Mitogen-Activated Protein Kinase (p38) | Phosphorylation at Threonine-69 and Threonine-71 in the transactivation domain. | Activates ATF2 transcriptional activity. | nih.gov |

| JNK Mitogen-Activated Protein Kinase (JNK) | Phosphorylation at Threonine-69 and Threonine-71. JNK-mediated phosphorylation can also diminish p38 binding. | Activates ATF2 and modulates its sensitivity to different kinases. | nih.govresearchgate.net |

| Upstream Stimuli (e.g., Cytokines, UV radiation) | Activation of SAPK pathways (p38/JNK). | Indirectly leads to ATF2 phosphorylation and activation. | nih.gov |

| Intramolecular Interaction | The activation domain interacts with its own bZIP domain, keeping it inactive. | Maintains ATF2 in a transcriptionally inactive state until phosphorylated. | nih.gov |

Interplay with Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Pathway

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) is a crucial regulator of lipid metabolism. frontiersin.org It functions primarily by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation. nih.govyoutube.com This action prevents the LDLR from being recycled back to the cell surface, thereby reducing the clearance of LDL cholesterol from the bloodstream and increasing plasma LDL levels. nih.govyoutube.com The transcriptional regulation of PCSK9 is controlled by factors such as the Sterol Regulatory Element-Binding Protein-2 (SREBP-2). nih.gov

Based on a review of available scientific literature, there is no documented evidence of a direct interaction or regulatory interplay between this compound, or the accumulation of its substrate fumarate, and the PCSK9 signaling pathway. The pathways governing fumarate signaling and PCSK9-mediated lipid metabolism appear to operate independently according to current research findings.

Regulation of Nitric Oxide Production Pathway

The inhibition of fumarase by this compound leads to the accumulation of fumarate, which has been shown to directly modulate L-arginine metabolism and the production of nitric oxide (NO). biorxiv.org In studies using mitochondrial fractions from the rat kidney, fumarate demonstrated a significant ability to increase NO production. biorxiv.org This effect is linked to its influence on the cellular redox state and the activity of enzymes involved in the NO pathway. biorxiv.org

Fumarate was found to enhance the activity of catalase and superoxide (B77818) dismutase (SOD), key antioxidant enzymes. biorxiv.org This improvement in the redox state appears to be a precursor to its effects on NO synthesis. biorxiv.org Research has shown that fumarate evokes a peak increase in both NO levels and arginase activity at a concentration of 3 µM in the renal cortex. biorxiv.org By upregulating NO production, the accumulation of fumarate resulting from this compound activity may play a role in physiological processes where NO is a key signaling molecule, such as vasodilation and cellular protection. biorxiv.org

| Parameter | Fumarate Concentration | Observed Effect in Rat Kidney Cortex | Source |

|---|---|---|---|

| Nitric Oxide (NO) Production | 3 µM | Peak increase in NO levels (p < 0.05). | biorxiv.org |

| Arginase Activity | 3 µM | Peak increase in activity (p < 0.05). | biorxiv.org |

| Catalase Activity | 3 µM | Significant peak increase above baseline (p < 0.01). | biorxiv.org |

| Hydrogen Peroxide (H₂O₂) Production (Angiotensin II-induced) | 3 µM & 10 µM | Significant reduction in H₂O₂ levels (p < 0.05). | biorxiv.org |

Research Methodologies and Experimental Models in Fumarase in 1 Studies

In Vitro Cellular and Biochemical Investigations

In vitro studies are fundamental to understanding the direct effects of Fumarase-IN-1 at the cellular and molecular level. These experimental approaches allow for controlled investigation of the compound's interaction with its target enzyme and the subsequent biological consequences in various cell systems.

Cell Line-Based Antiproliferative Activity Assessments

A primary method for evaluating the efficacy of potential anti-cancer compounds like this compound is through cell proliferation assays. These assays measure the ability of the compound to inhibit the growth of cancer cell lines. Research has shown that this compound exhibits antiproliferative activity against a panel of human cancer cell lines, with a mean half-maximal inhibitory concentration (IC₅₀) of 2.2 μM. medchemexpress.com The cytotoxicity of such inhibitors can be nutrient-dependent; for instance, the growth-inhibitory activity of a similar class of compounds was found to be significantly higher in cell lines grown in low-glucose conditions. acs.org

Commonly used techniques for these assessments include assays like the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which measures metabolic activity as an indicator of cell viability. nih.gov Other methods involve live-cell imaging systems that monitor cell proliferation rates over time or luminescence-based assays like Cell Titer-Glo, which quantify ATP as a measure of cell viability. mdpi.com

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines This interactive table summarizes the reported antiproliferative efficacy of this compound across different human cancer cell lines.

Cell Line Cancer Type Mean IC₅₀ (μM) Reference SW620 Colorectal Adenocarcinoma 2.2 medchemexpress.com ACHN Renal Cell Adenocarcinoma 2.2 medchemexpress.com HCT-116 Colorectal Carcinoma 2.2 medchemexpress.com PC3 Prostate Adenocarcinoma 2.2 medchemexpress.com SK-MEL-28 Malignant Melanoma 2.2 medchemexpress.com

Enzymatic Activity Assays for this compound Characterization

To confirm that this compound directly targets and inhibits its intended enzyme, fumarate (B1241708) hydratase (FH), researchers utilize enzymatic activity assays. These assays are crucial for characterizing the inhibitor's potency and mechanism of inhibition (e.g., competitive, non-competitive). A well-established method involves a coupled-enzyme system. acs.org In this setup, the activity of FH is measured by monitoring the conversion of L-malate to fumarate or the reverse reaction. sigmaaldrich.comnih.gov The production of fumarate is detected by an increase in absorbance at specific wavelengths (e.g., 240-250 nm). sigmaaldrich.comnih.gov

Alternatively, the product of the FH reaction (L-malate) can be used as a substrate for a second enzyme, such as malate (B86768) dehydrogenase (MDH). acs.orgmedchemexpress.com The MDH-catalyzed oxidation of L-malate reduces a cofactor like NAD⁺ to NADH, and the resulting change in absorbance or fluorescence is measured to quantify FH activity. medchemexpress.comassaygenie.com These assays confirmed that related compounds inhibit fumarate hydratase in a dose-dependent, competitive manner. acs.orgresearchgate.net Such assays can be adapted for high-throughput screening (qHTS) to test large libraries of compounds. nih.gov

Metabolic Flux Analysis in Cell Culture Systems

Inhibition of a key Krebs cycle enzyme like fumarase is expected to cause significant shifts in cellular metabolism. To investigate these changes quantitatively, researchers employ ¹³C metabolic flux analysis (¹³C-MFA). nih.govnih.gov This powerful technique uses stable isotope-labeled nutrients, such as ¹³C-glucose, to trace the flow of carbon atoms through various metabolic pathways. nih.gov By measuring the isotopic labeling patterns in downstream metabolites, ¹³C-MFA can provide a detailed map of intracellular metabolic fluxes. nih.govnih.gov

Studies on cells with genetically diminished FH activity have used ¹³C-MFA to reveal reduced pyruvate (B1213749) import into mitochondria and suppressed TCA cycle fluxes. nih.gov This methodology allows for the direct and quantitative analysis of how FH inhibition alters the balance of cellular energy production, showing a shift away from the TCA cycle and towards glycolysis for ATP generation. nih.govnih.gov Therefore, ¹³C-MFA is an essential tool for understanding the precise metabolic reprogramming induced by this compound.

Immunoblotting and Proteomics Approaches for Protein Expression and Modification

To explore the downstream consequences of fumarase inhibition on cellular signaling and protein networks, immunoblotting (Western blotting) and proteomics are used. Immunoblotting allows for the detection of specific changes in protein expression and post-translational modifications, such as phosphorylation. For example, studies have shown that treatment with this compound can limit the phosphorylation of key signaling proteins like STAT1 and JAK1, which are involved in inflammatory pathways. medchemexpress.com

Broader, unbiased insights can be gained through quantitative proteomics. nih.gov Mass spectrometry-based proteomics can profile thousands of proteins simultaneously to identify global shifts in the proteome following this compound treatment. nih.gov Studies on FH inhibition have revealed strong inflammatory effects, which were identified through proteomic analysis. researchgate.net These approaches are critical for identifying the cellular pathways that are most affected by the inhibitor and for discovering potential biomarkers of its activity.

Gene Expression Profiling and Transcriptomic Analysis

Transcriptomic analysis, primarily through RNA sequencing (RNA-seq), provides a comprehensive view of how this compound affects gene expression. plos.org This methodology quantifies the abundance of all RNA transcripts in a cell, revealing which genes are up- or down-regulated in response to the inhibitor. plos.org

In studies of cells with deficient fumarase activity, gene expression profiling has been instrumental. nih.gov These analyses have shown a significant and progressive upregulation of genes targeted by the hypoxia-inducible factor (HIF-α) as well as genes involved in glycolysis. nih.gov This "pseudohypoxic" state is a known consequence of fumarate accumulation. nih.gov RNA-seq and similar transcriptomic techniques are therefore vital for elucidating the full spectrum of cellular responses to this compound, linking its metabolic impact to changes in the cell's transcriptional program. researchgate.net

Preclinical In Vivo Models

While in vitro studies provide foundational mechanistic data, preclinical in vivo models are necessary to understand the physiological consequences of fumarase inhibition in a whole organism. Although specific in vivo studies detailing the use of this compound are not extensively documented in the available literature, research on the genetic knockdown of its target provides a relevant framework.

Murine models with genetic deletion of the fumarase gene (Fh1) have been developed. nih.gov These models, which include Fh1-deficient mouse embryonic fibroblasts (MEFs) and models of Fh1-deficient smooth muscle tissue, are invaluable for studying the long-term effects of FH deficiency. nih.gov They have been used to demonstrate that FH deficiency forces cells to adopt a pro-tumorigenic metabolic state characterized by a reliance on glycolysis, which is consistent with in vitro findings. nih.gov Such genetically engineered mouse models represent excellent platforms for investigating the systemic effects of fumarase inhibition and would be logical systems for the future preclinical evaluation of pharmacological inhibitors like this compound.

Advanced Analytical Techniques for Metabolite Profiling

Characterizing the metabolic consequences of fumarase inhibition is central to understanding the mechanism of action of this compound. This requires highly sensitive and specific analytical techniques to quantify changes in metabolite levels within complex biological samples.

Mass spectrometry (MS), often coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone of metabolomics research in the context of fumarase inhibition. news-medical.netnih.gov These platforms allow for the comprehensive and quantitative analysis of hundreds of metabolites in cells, tissues, and biofluids. mdpi.com

In studies of FH deficiency, untargeted plasma metabolomics using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has successfully identified robust circulating biomarkers. nih.govnih.gov For example, highly sensitive MS-based profiling led to the discovery of succinic-cysteine and succinyl-adenosine as key biomarkers that accurately reflect the status of FH-deficient tumors. nih.gov Furthermore, techniques like capillary electrophoresis time-of-flight mass spectrometry (CE-TOFMS) have been proposed for detailed metabolomic analysis of FH-deficient cells to quantify the profound metabolic shifts that occur, including the dramatic accumulation of fumarate. nih.gov GC-MS is also widely used for measuring primary metabolites in knockout mouse models, providing a broad overview of metabolic reprogramming. mdpi.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive analytical technique used for metabolite profiling. semanticscholar.orgresearchgate.netbenthamscience.combohrium.com 1H-NMR spectroscopy has been directly applied to measure metabolite levels in Fh1-deficient mouse embryonic fibroblasts. nih.gov These analyses confirmed that fumarate accumulates to high levels (approximately 8–10 fmol/cell) in Fh1-deficient cells, while being undetectable in wild-type cells. nih.gov A key advantage of NMR is its ability to analyze intact samples and, in some applications, living cells in real-time, providing unique insights into metabolic fluxes. semanticscholar.org Its non-selective nature allows for the detection and quantification of all metabolites present above a certain concentration in a single measurement. semanticscholar.org

Structural Biology and Biophysical Approaches

Understanding how an inhibitor like this compound interacts with its target enzyme at the molecular level is fundamental for rational drug design and optimization. Structural biology provides a three-dimensional view of these interactions.

X-ray crystallography is the primary technique used to determine the high-resolution, three-dimensional structure of proteins and their complexes with inhibitors. nih.govnih.govnih.gov While a specific co-crystal structure of this compound with fumarase may not be publicly available, the extensive crystallographic work on fumarase provides a clear blueprint for how such inhibitors function.

Human fumarase is a homotetrameric enzyme, with each monomer having a distinct three-domain structure. nih.gov The active site is a highly conserved pocket located in a cleft formed by residues from three of the four subunits. nih.govwikipedia.org This high degree of conservation between human and microbial fumarases presents a challenge for developing selective inhibitors. pnas.org

However, crystallographic studies of fumarase from Mycobacterium tuberculosis in complex with a selective small-molecule inhibitor have revealed the existence of a previously unidentified allosteric site. researchgate.netpnas.orgresearchgate.net This allosteric pocket is composed of residues that are not conserved between the human and microbial enzymes, providing a basis for selective inhibition. pnas.org The binding of the inhibitor to this site induces a conformational change in the enzyme, shifting it to an "open" state that prevents substrate binding in the active site. pnas.orgresearchgate.net These structural insights are invaluable, demonstrating that it is possible to achieve selective inhibition of fumarase by targeting less conserved allosteric sites rather than the highly conserved active site. pnas.org

Protein-Ligand Interaction Studies (general)

The characterization of this compound as an inhibitor of fumarate hydratase (FH) has been substantiated through various protein-ligand interaction studies. These methodologies are crucial for confirming direct binding, determining the mode of inhibition, and identifying the specific molecular target within the complex cellular environment.

A pivotal technique in identifying the target of this compound and related compounds was a photoaffinity labeling strategy. This approach involves a chemically modified version of the inhibitor that can be activated by light to form a covalent bond with its binding partner. Subsequent analysis of the labeled proteins allows for the definitive identification of the target. This method was instrumental in confirming that this compound's cellular activity is a direct result of its interaction with fumarate hydratase. acs.org

Following target identification, the interaction is further characterized using biochemical assays. Standard enzymatic assays for fumarase monitor the conversion of L-malate to fumarate by measuring the increase in absorbance at 240 nm. sigmaaldrich.com Conversely, to measure the inhibitory effect of a compound like this compound, the assay is run in the reverse direction, catalyzing the hydration of fumarate to L-malate. This reaction is then coupled with a second enzyme, malate dehydrogenase, which oxidizes L-malate to oxaloacetate while reducing NAD+ to NADH. The resulting increase in absorbance from NADH production is used to quantify the enzyme's activity. acs.org Studies using this coupled-enzyme system demonstrated that this compound inhibits fumarate hydratase in a dose-dependent and competitive manner. acs.org

Biophysical techniques such as microscale thermophoresis (MST) are also employed to quantify protein-ligand interactions. MST measures the movement of molecules along a microscopic temperature gradient, which changes upon ligand binding. This method can be used to determine the binding affinity between the protein (fumarase) and the inhibitor (this compound) in solution. nih.gov

These combined approaches provide a comprehensive understanding of the this compound and fumarate hydratase interaction, confirming direct, competitive binding at the enzyme's active site.

| Parameter | Finding | Methodology | Reference |

| Target Identification | Fumarate Hydratase | Photoaffinity Labeling | acs.org |

| Inhibition Mode | Competitive | Coupled Enzymatic Assay | acs.org |

| In Vitro Activity | Dose-dependent inhibition of fumarate hydratase | Coupled Enzymatic Assay | acs.org |

| Binding Confirmation | Direct binding to fumarate hydratase | Microscale Thermophoresis (MST) | nih.gov |

Genetic and Molecular Perturbation Strategies

To further investigate the mechanism of action of this compound and validate fumarate hydratase as its primary cellular target, researchers employ genetic and molecular perturbation strategies. These techniques involve manipulating the expression or sequence of the FH gene to observe the resulting impact on the inhibitor's efficacy.

Gene Editing and Gene Deletion Models (e.g., CRISPR/Cas9, siRNA)

Gene editing and deletion models are powerful tools for target validation in drug discovery. By reducing or eliminating the expression of the target protein, researchers can determine if a compound's activity is dependent on the presence of that target.